2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide
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Overview
Description
2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide typically involves the condensation of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide
- 2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide
- 2-[4-Amino-5-(3-phenyl)-1,2,4-triazol-3-ylthio]acetamide
Uniqueness
2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H15N5O2S |
---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-4-8(6-9)11-15-16-12(17(11)14)20-7-10(13)18/h3-6H,2,7,14H2,1H3,(H2,13,18) |
InChI Key |
PPMDUKSWVPDBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
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